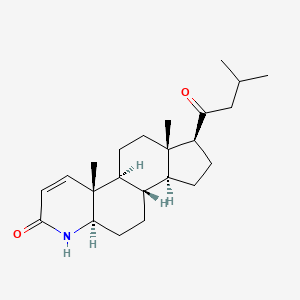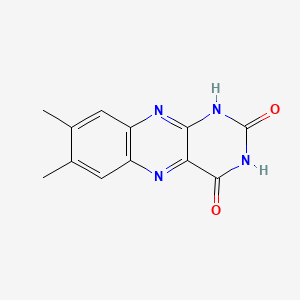
Lumichrome
描述
科学研究应用
Lumichrome在科学研究中有着广泛的应用:
作用机制
生化分析
Biochemical Properties
Lumichrome is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. One of the key interactions is with flavin reductase, an enzyme that catalyzes the reduction of flavins using NADPH as a cofactor . This compound also interacts with riboflavin biosynthesis protein RibF, which is involved in the biosynthesis of riboflavin . These interactions highlight the role of this compound in maintaining cellular redox balance and its involvement in metabolic pathways related to flavin metabolism.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in plants. At low nanomolar concentrations, this compound promotes early initiation of trifoliate leaves, expansion of unifoliate and trifoliate leaves, increased stem elongation, and greater biomass accumulation in monocots and dicots . It also affects root development, with higher concentrations leading to depressed root growth . These effects are likely mediated through the modulation of phytohormone biosynthesis and signaling pathways, including ethylene and auxin pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and the modulation of gene expression. This compound has been shown to mimic starch and ethylene-associated symbiotic responses in plants, leading to enhanced starch accumulation and altered ethylene metabolism . It also influences the expression of genes involved in symbiosis, transcriptional regulation, and metabolic responses . Proteomic studies have revealed that this compound affects the abundance of proteins involved in protein folding, glycolysis, and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under controlled conditions, but its effects on cellular function can change with prolonged exposure. For example, this compound treatment in plants leads to sustained changes in gene expression and metabolic profiles over time . Long-term exposure to this compound can result in altered root respiration, stomatal conductance, and photosynthetic rates .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to promote growth and development, while higher doses can lead to adverse effects. For instance, in plant models, low concentrations of this compound enhance growth and biomass accumulation, whereas higher concentrations inhibit root development . Similar dose-dependent effects are observed in other biological systems, highlighting the importance of optimizing this compound dosage for desired outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to flavin metabolism. It is a breakdown product of riboflavin and can be further metabolized by various enzymes. In non-phototrophic organisms, this compound mediates the upregulation of tryptophan metabolism and the glycolysis and tricarboxylic acid cycles, leading to increased biomass production . These metabolic pathways underscore the role of this compound in energy conversion and cellular metabolism.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In plants, this compound is taken up by roots and transported to shoots, where it accumulates and exerts its effects on growth and development . The xylem transport system plays a crucial role in the distribution of this compound, facilitating its movement from roots to aerial parts of the plant . This transport mechanism ensures that this compound reaches target tissues and elicits its biological effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. In plants, this compound is localized in various cellular compartments, including the cytoplasm and organelles involved in metabolic processes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This subcellular distribution allows this compound to interact with key biomolecules and participate in cellular processes such as gene expression regulation and metabolic flux .
准备方法
合成路线和反应条件: Lumichrome可以通过核黄素的光解合成。在这种方法中,核黄素在荧光灯下照射,导致生成this compound。 该过程通常能以约72%的产率生成this compound .
工业生产方法: this compound的工业生产可以使用微生物菌株,如微球菌属 TPU 3598 菌株。该菌株在用核黄素培养时可以产生this compound。常用的方法有两种:培养法和休眠细胞法。在培养法中,核黄素在培养过程中添加,从而产生高产量的this compound。 休眠细胞法涉及使用缓冲溶液中的细胞将核黄素转化为this compound .
化学反应分析
反应类型: Lumichrome会发生各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: this compound可以用过氧化氢或高锰酸钾等试剂氧化。
还原: this compound的还原可以使用硼氢化钠等还原剂实现。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,this compound的氧化可以导致形成各种氧化衍生物,而还原可以产生this compound的还原形式 .
相似化合物的比较
Lumichrome是黄素家族的一部分,该家族包括Lumiflavin、核黄素、黄素单核苷酸和黄素腺嘌呤二核苷酸等化合物。 与这些化合物相比,this compound因其独特的光降解途径及其作为植物生长促进剂的作用而独一无二 .
类似化合物:
Lumiflavin: 核黄素的另一种光降解产物,用于光物理研究.
核黄素: 母体化合物,对各种生物过程至关重要。
黄素单核苷酸(FMN): 核黄素的衍生物,参与氧化还原反应。
黄素腺嘌呤二核苷酸(FAD): 参与各种代谢过程的辅酶.
This compound独特的特性和广泛的应用使其成为各个研究领域和产业关注的化合物。
属性
IUPAC Name |
7,8-dimethyl-1H-benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-5-3-7-8(4-6(5)2)14-10-9(13-7)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTJUVIJVLLGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148600 | |
| Record name | 7,8-Dimethylalloxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086-80-2 | |
| Record name | Lumichrome | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dimethylalloxazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001086802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lumichrome | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | lumichrome | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,8-Dimethylalloxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUMICHROME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99U1UDJ2HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>300 °C | |
| Record name | Lumichrome | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of lumichrome, and what are its key physical properties?
A3: this compound (7,8-dimethylalloxazine, C12H10N4O2) possesses an alloxazine ring system, a key structural feature distinguishing it from its precursor, riboflavin. [, , , ] This tricyclic ring system, with its conjugated double bonds, contributes to this compound's absorption and fluorescence properties. [, , ]
Q2: What are the potential applications of this compound based on its known properties?
A2: this compound's diverse biological activities and unique photochemical properties make it a promising candidate for various applications:
- Plant Growth Promotion: this compound's ability to stimulate plant growth at low concentrations makes it a potential plant growth-promoting substance. [, , ] Future research can explore its use as a biofertilizer or biostimulant, offering a sustainable alternative to synthetic chemicals in agriculture.
- Antibacterial Agent: this compound's ability to modulate bacterial quorum sensing [] and its phototoxic properties [] open avenues for developing novel antibacterial strategies. This is particularly relevant in the context of increasing antibiotic resistance.
- Pharmaceutical Applications: this compound's reported anticancer properties against lung cancer cells, [] inhibitory effects on osteoclastogenesis and bone resorption, [] and its potential as an antioxidant [] warrant further investigation for developing new therapeutic agents.
- Biomarker and Diagnostic Tool: this compound's presence in honey serves as a marker for specific floral origins, aiding in honey authentication. [, ] Its detection and quantification in biological samples might also offer insights into metabolic processes and microbial activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


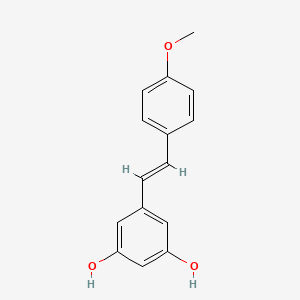
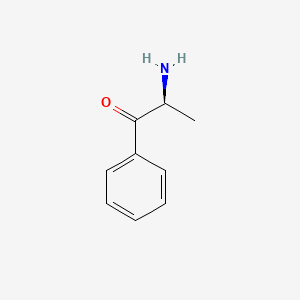
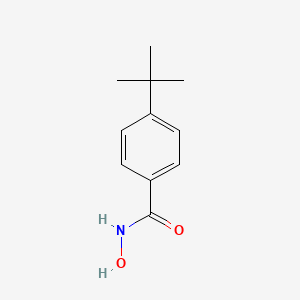

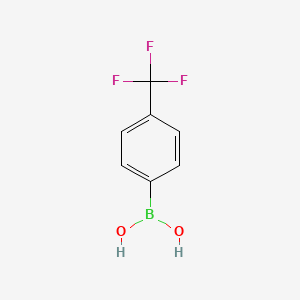
![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)
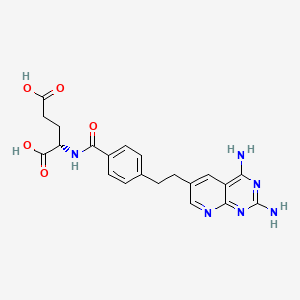
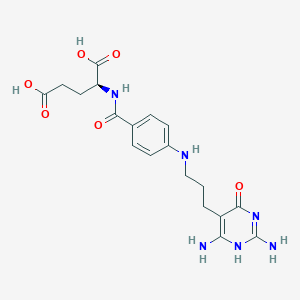
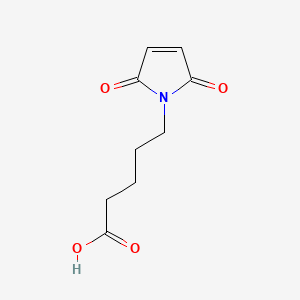
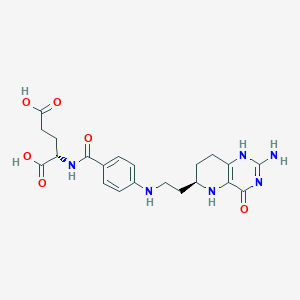

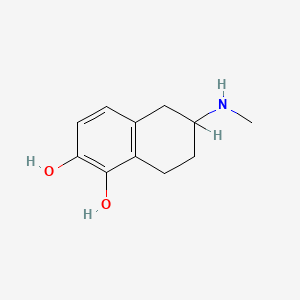
![Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate](/img/structure/B1664639.png)
